2,2-Dimethyl-3-undecyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-undecyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a branched structure with a dimethyl group at the second carbon and an undecyl chain attached to the third carbon of the oxirane ring. Epoxides are known for their high reactivity, making them valuable intermediates in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-undecyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the alkene being converted to the corresponding epoxide in the presence of the peracid.
Another method involves the use of halohydrins, which are converted to epoxides through intramolecular cyclization. This process often requires a base such as sodium hydroxide to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-undecyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions result in a variety of products depending on the nucleophile involved.
Scientific Research Applications
2,2-Dimethyl-3-undecyloxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: Epoxides are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of epoxide-containing compounds in drug development.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-undecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity underlies its utility in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2,2-Dimethyl-3-undecyloxirane can be compared with other epoxides such as:
Ethylene oxide: A simpler epoxide with a two-carbon chain, widely used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another common epoxide used in the production of polyurethanes and as a fumigant.
Styrene oxide: An aromatic epoxide used in the synthesis of pharmaceuticals and as a precursor to other chemicals.
The uniqueness of this compound lies in its branched structure and longer carbon chain, which can influence its reactivity and applications compared to simpler epoxides.
Properties
CAS No. |
62885-94-3 |
---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
2,2-dimethyl-3-undecyloxirane |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16-14/h14H,4-13H2,1-3H3 |
InChI Key |
PQHVOISORICQDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.